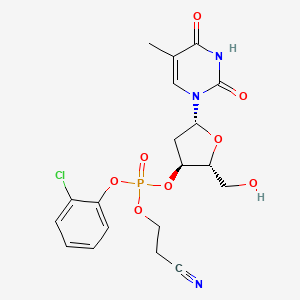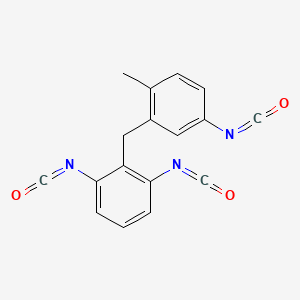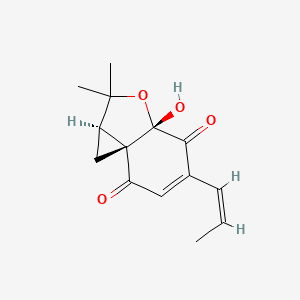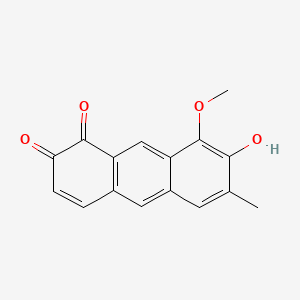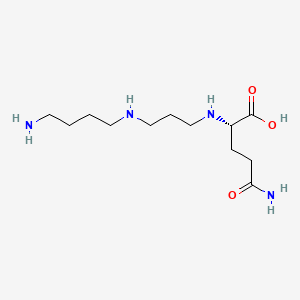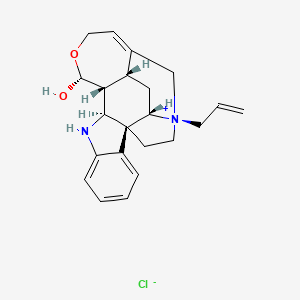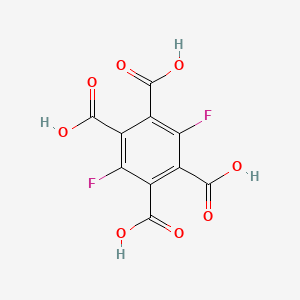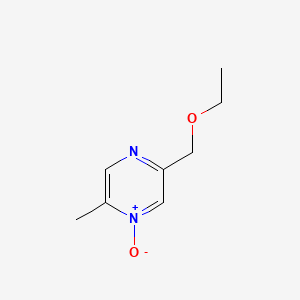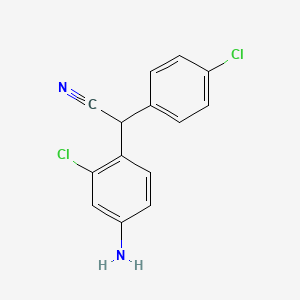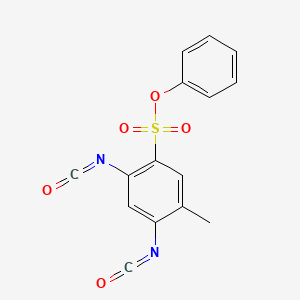
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate is a chemical compound with the molecular formula C_15H_10N_2O_5S. It is known for its unique structure, which includes both isocyanate and sulphonate functional groups. This compound is used in various industrial and research applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate typically involves the reaction of 2,4-diisocyanato-5-methylbenzenesulphonyl chloride with phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulphonate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphones, while reduction can produce amines .
Scientific Research Applications
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including the cross-linking of polymers and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Lacks the sulphonate group, making it less versatile in certain applications.
Methyl isocyanate: Smaller and more volatile, with different reactivity and applications.
Toluene-2,4-diisocyanate: Similar isocyanate functionality but lacks the sulphonate group.
Uniqueness
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate is unique due to its combination of isocyanate and sulphonate groups, providing a distinct reactivity profile that is valuable in both research and industrial applications .
Properties
CAS No. |
93805-47-1 |
|---|---|
Molecular Formula |
C15H10N2O5S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
phenyl 2,4-diisocyanato-5-methylbenzenesulfonate |
InChI |
InChI=1S/C15H10N2O5S/c1-11-7-15(14(17-10-19)8-13(11)16-9-18)23(20,21)22-12-5-3-2-4-6-12/h2-8H,1H3 |
InChI Key |
YOYNLXLKRDWFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)S(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


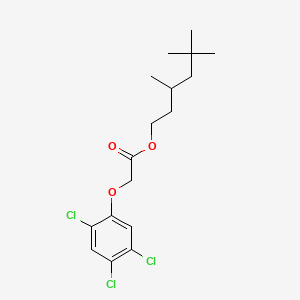

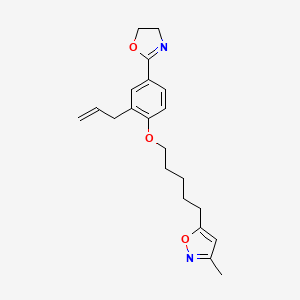
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
